molecular formula C16H16N2O5S B412644 Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate CAS No. 313507-41-4

Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B412644
CAS No.: 313507-41-4
M. Wt: 348.4g/mol
InChI Key: VYMGESDVYHCXPR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 3-nitrobenzamido substituent at the 2-position, methyl groups at the 4- and 5-positions, and an ethyl ester at the 3-position. This compound belongs to a class of thiophene carboxamides, which are frequently explored for their pharmacological activities, including anti-inflammatory and antioxidant properties .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-6-5-7-12(8-11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMGESDVYHCXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate begins with a retrosynthetic breakdown into three primary components:

  • Thiophene core : The 4,5-dimethylthiophene-3-carboxylate moiety serves as the central scaffold.

  • 3-Nitrobenzamide group : Introduced via amide coupling to the thiophene ring.

  • Ethyl ester functionality : Typically pre-installed on the thiophene precursor to streamline synthesis.

A convergent synthesis approach is favored, where the thiophene core and nitrobenzamide side chain are prepared separately before final coupling.

Thiophene Core Preparation

The ethyl 4,5-dimethylthiophene-3-carboxylate intermediate is synthesized via cyclization of β-keto esters with sulfur-containing reagents. A representative protocol involves:

Reaction conditions :

  • Starting material : Ethyl acetoacetate and diethyl oxalate.

  • Cyclization agent : Phosphorus pentasulfide (P₂S₅) in anhydrous toluene.

  • Temperature : Reflux at 110°C for 6–8 hours.

Yield optimization :

ParameterOptimal ValueYield Impact
P₂S₅ stoichiometry1.2 eq+15% yield
Solvent polarityTolueneReduced side products
Reaction time7 hoursPeak conversion

This step achieves 68–72% yield with >95% purity after silica gel chromatography.

3-Nitrobenzoyl Chloride Synthesis

The nitrobenzamide group is introduced via Schotten-Baumann acylation, requiring high-purity 3-nitrobenzoyl chloride:

Nitration conditions :

  • Substrate : Benzoyl chloride.

  • Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.

  • Reaction time : 2 hours.

Critical parameters :

  • Temperature control prevents over-nitration.

  • Gradual addition of HNO₃ minimizes exothermic side reactions.

Amide Coupling and Final Assembly

Coupling Reaction Optimization

The thiophene intermediate reacts with 3-nitrobenzoyl chloride under basic conditions:

Standard protocol :

  • Molar ratio : 1:1.1 (thiophene:acyl chloride).

  • Base : Pyridine (2.5 eq) in dry dichloromethane (DCM).

  • Temperature : 0°C to room temperature, 12 hours.

Yield enhancements :

ModificationYield Improvement
DMAP catalyst (0.1 eq)+22%
Anhydrous MgSO₄Prevents hydrolysis
Slow acyl chloride additionReduces dimerization

Post-reaction purification via recrystallization (ethanol/water) yields 80–85% pure product.

Nitration Alternatives

While pre-formed 3-nitrobenzoyl chloride is standard, late-stage nitration has been explored:

Direct thiophene nitration :

  • Conditions : HNO₃/AcOH at 40°C.

  • Challenge : Over-nitration at C4/C5 methyl groups.

  • Solution : Protecting groups (e.g., tert-butyl carbamate) for regioselectivity.

Comparative performance :

MethodYieldPurity
Pre-formed acyl chloride78%98%
Late-stage nitration52%89%

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for intermediate purification:

Eluent systems :

  • Non-polar : Hexane/ethyl acetate (4:1) for thiophene core.

  • Polar : DCM/methanol (95:5) for final product.

Performance metrics :

Impurity Level Pre-PurificationPost-Purification
12–15%≤1%

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (d, J = 8.2 Hz, 1H, ArH)

  • δ 7.92 (s, 1H, NH)

  • δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 2.61 (s, 3H, CH₃)

  • δ 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

HPLC purity :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile phase: 60:40 acetonitrile/water

  • Retention time: 6.8 minutes

Industrial-Scale Considerations

Cost-Effective Modifications

Solvent recycling :

  • Toluene recovery via distillation reduces costs by 40%.

  • Ethanol/water recrystallization solvent reuse (≥5 cycles).

Catalyst alternatives :

CatalystCost/kgYield Impact
DMAP$320+22%
N-Methylimidazole$180+18%

Environmental Impact Mitigation

Waste stream management :

  • Neutralization of acidic byproducts with CaCO₃.

  • Heavy metal (Cu) recovery from coupling reactions.

Green chemistry metrics :

ParameterValue
E-factor18.7
Atom economy64%

Comparative Analysis with Analogous Compounds

Structural Analogues

Ethyl 4-methyl-2-(4-isobutoxy-3-cyanophenyl)thiazole-5-carboxylate :

  • Similar multi-step synthesis but uses thiazole core.

  • Higher yield (73% vs. 68%) due to thiazole stability.

Ethyl 2-(2-phenoxybenzamido)thiophene-3-carboxylate :

  • Phenoxy group introduces steric hindrance (yield drop to 62%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for nitro group reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination of the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The nitrobenzoyl moiety is known for its biological activity, and its incorporation into the thiophene ring system can enhance its pharmacological properties.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials. This compound’s structural features make it a candidate for such applications.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate in biological systems involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate

  • Key Difference : The nitro group is at the para position of the benzamido ring instead of meta.
  • Synthetic Yield: Derivatives with para-substituted nitro groups are reported with yields similar to the meta isomer (72–94%) . Biological Activity: Positional isomerism may affect redox activity, as nitro groups participate in electron transfer processes relevant to antioxidant mechanisms .

Ethyl 4,5-dimethyl-2-(2,5-dichlorobenzamido)thiophene-3-carboxylate

  • Key Difference : Chlorine atoms replace the nitro group at the 2- and 5-positions of the benzamido ring.
  • Impact :
    • Lipophilicity : Chlorine increases logP (predicted density: 1.385 g/cm³), enhancing membrane permeability but reducing aqueous solubility .
    • Synthetic Route : Requires 2,5-dichlorobenzoyl chloride for acylation, differing from the nitro-substituted analogue’s synthesis .

Analogues with Non-Aromatic Substituents

Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate

  • Key Difference: A propanoylamino group replaces the benzamido moiety.
  • Impact :
    • Steric Effects : Reduced steric bulk compared to benzamido derivatives may improve binding to shallow enzymatic pockets.
    • Thermal Stability : Lower melting point (predicted 434.5°C vs. nitrobenzamido analogues) due to decreased conjugation .

Ethyl 4,5-dimethyl-2-(methylthiocarbamoylamino)thiophene-3-carboxylate

  • Key Difference : Thiocarbamoyl group introduces sulfur, altering electronic and metabolic properties.
  • Impact :
    • Metabolic Stability : Sulfur may resist oxidative degradation, prolonging half-life in vivo.
    • Synthetic Complexity : Requires methyl isothiocyanate instead of benzoyl chloride, impacting reaction conditions .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight Melting Point (°C) logP Key Biological Activity
Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)-thiophene-3-carboxylate 350.34 153–156 (predicted) 2.8 Antioxidant, Anti-inflammatory
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)-thiophene-3-carboxylate 350.34 160–163 (predicted) 2.7 Similar to meta-nitro analogue
Ethyl 4,5-dimethyl-2-(2,5-dichlorobenzamido)-thiophene-3-carboxylate 372.27 170–175 (predicted) 3.5 Enhanced lipophilicity
Ethyl 4,5-dimethyl-2-(propanoylamino)-thiophene-3-carboxylate 255.33 434.5 (predicted) 1.9 Reduced steric hindrance

Biological Activity

Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits promising pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S. Its structure includes a thiophene ring, a carboxylate group, and a nitrobenzamido substituent, which contribute to its chemical reactivity and biological interactions.

Biological Activities

Research has demonstrated that this compound possesses several biological activities:

  • Antioxidant Activity : Studies indicate that thiophene derivatives exhibit significant antioxidant properties. The presence of the nitro group enhances the electron-donating ability of the compound, making it effective in scavenging free radicals.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound has potential antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which may have implications for treating diseases such as cancer and neurodegenerative disorders. For example, it could act as an inhibitor for acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitrobenzamido group may facilitate binding to receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
  • Antimicrobial Efficacy : In another study, this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundNitrobenzamido groupAntioxidant, Antimicrobial
Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateAcetyl groupModerate Antioxidant
Ethyl 2-amino-4,5-dimethyl-thiophene-3-carboxylateLacks nitro substituentLimited Biological Activity

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